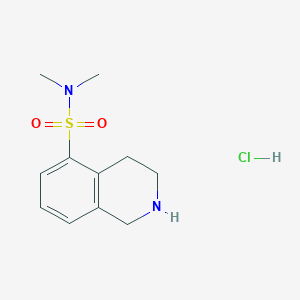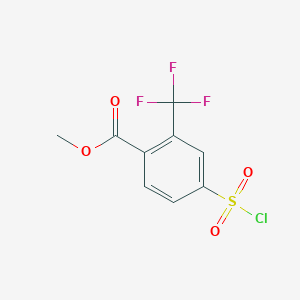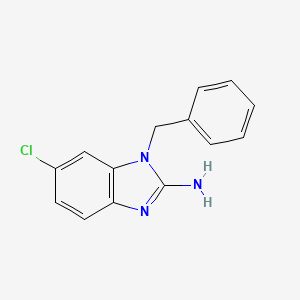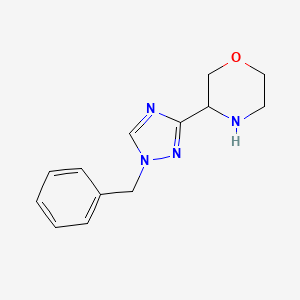![molecular formula C17H23NO4 B1381497 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1696989-99-7](/img/structure/B1381497.png)
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Overview
Description
“1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C17H23NO4 . It is a powder form substance .
Molecular Structure Analysis
The molecular weight of this compound is 309.32 g/mol . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 309.32 g/mol . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Biological Activity and Metabolic Insights
A study on the biological potency of organic selenium compounds, including diselenides of alcohols and amines and selenium-containing ketones, explored their activity in preventing dietary liver necrosis in rats. This research indicates the potential utility of such compounds, including cyclohexane carboxylic acid derivatives, in understanding selenium's biological roles and applications in health (Schwarz & Fredga, 1974).
Tumor Specificity and Imaging
Research on the tumor-localizing characteristics of a series of alicyclic alpha-amino acid analogs, including cyclohexane carboxylic acid derivatives, has shown that specific structural modifications can significantly influence their affinity for tumor tissues. This property makes them potential candidates for tumor imaging and targeted therapy (Washburn et al., 1978).
Drug Development and Prodrugs
A study on the orally active ester prodrugs of cefotiam, a cephalosporin antibiotic, included derivatives with cyclohexane carboxylic acid moieties. These prodrugs showed significant improvements in oral bioavailability, highlighting the role of cyclohexane carboxylic acid derivatives in enhancing drug properties (Nishimura et al., 1987).
Antagonists and Pharmacokinetics
A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid was developed, showing favorable pharmacokinetic properties in rats. This research provides insights into the design and optimization of new therapeutic agents for treating inflammatory and autoimmune diseases (Muro et al., 2009).
Metabolism and Biochemical Pharmacology
The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues was investigated, providing valuable information on the metabolic pathways and bioavailability of cyclohexane carboxylic acid derivatives. Understanding these metabolic processes is crucial for developing new drugs and therapeutic agents (Sterling et al., 1962).
properties
IUPAC Name |
3,3-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2)9-6-10-17(12-16,14(19)20)18-15(21)22-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYXATTVHQTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




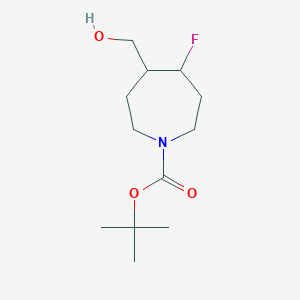
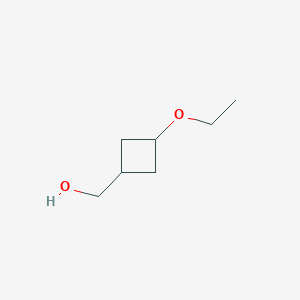

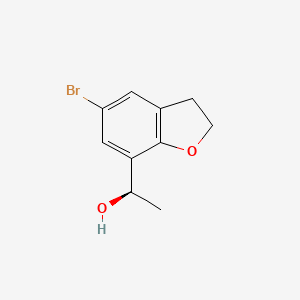
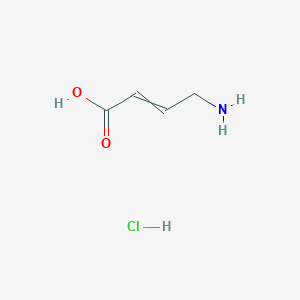
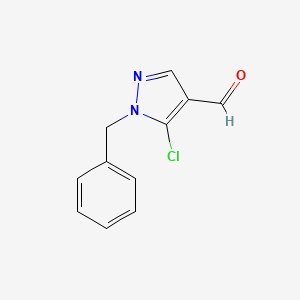

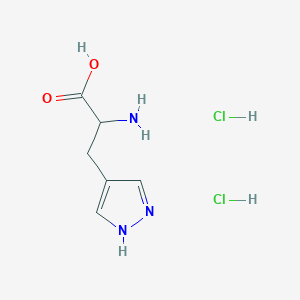
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)
